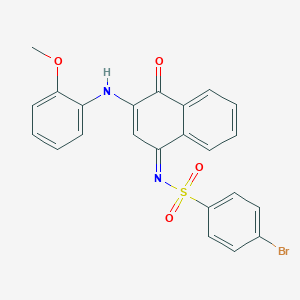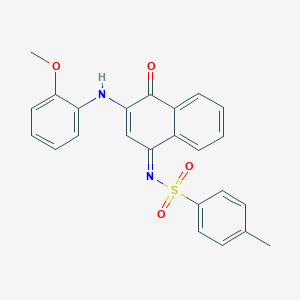![molecular formula C23H23NO5S B281430 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalene sulfonamide compounds and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate is not fully understood. However, it has been suggested that the compound may act by binding to specific targets, such as enzymes or proteins, and inhibiting their activity. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate vary depending on the specific study and the target of the compound. In cancer research, the compound has been shown to induce apoptosis and inhibit cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, it may have adverse effects on living organisms, which must be carefully considered in lab experiments.
Orientations Futures
For research on this compound include exploring its potential as a cancer therapeutic, investigating its potential as an enzyme inhibitor for therapeutic purposes, and using it as a tool to study protein-protein interactions.
Méthodes De Synthèse
The synthesis of 4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate involves the reaction of 4-amino-1-naphthol with acetic anhydride and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified using column chromatography to obtain the pure product.
Applications De Recherche Scientifique
4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate has been used in various scientific research studies, including cancer research, enzyme inhibition, and protein-protein interaction studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase. In protein-protein interaction studies, it has been used as a tool to study the interaction between proteins and small molecules.
Propriétés
Formule moléculaire |
C23H23NO5S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
[4-[acetyl-(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C23H23NO5S/c1-14-12-16(3)23(13-15(14)2)30(27,28)24(17(4)25)21-10-11-22(29-18(5)26)20-9-7-6-8-19(20)21/h6-13H,1-5H3 |
Clé InChI |
NJFWIUUFCCXDPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-chloro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281371.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)